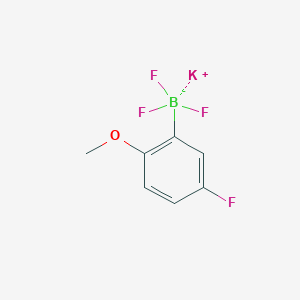

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(5-fluoro-2-methoxyphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXOKZMTBFHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)F)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluoro-2-Methoxyphenylboronic Acid

The boronic acid precursor is synthesized via Miyaura borylation of 5-fluoro-2-methoxybromobenzene:

Procedure :

-

Combine 5-fluoro-2-methoxybromobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

-

Heat at 80°C under nitrogen for 12 hours.

-

Hydrolyze the pinacol boronate ester with HCl (1 M) to yield 5-fluoro-2-methoxyphenylboronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | >95% |

| Reaction Time | 12 hours |

Conversion to Potassium Trifluoroborate

The boronic acid is treated with potassium hydrogen difluoride (KHF₂) :

Procedure :

-

Dissolve 5-fluoro-2-methoxyphenylboronic acid (1.0 equiv) in deionized water.

-

Add KHF₂ (3.0 equiv) and stir at 25°C for 4 hours.

-

Filter and wash the precipitate with cold water, then dry under vacuum.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–94% |

| Solubility | Water-insoluble |

| Purity (¹¹B NMR) | δ = −1.2 ppm (BF₃K⁺) |

Direct Fluorination of Methoxyphenyltrifluoroborate

Electrophilic Fluorination

This method employs Selectfluor™ for late-stage fluorination:

Procedure :

-

Suspend potassium 2-methoxyphenyltrifluoroborate (1.0 equiv) in acetonitrile.

-

Add Selectfluor™ (1.5 equiv) and heat at 60°C for 6 hours.

-

Isolate the product via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Regioselectivity | >98% para-fluorination |

| Byproducts | <5% defluorination |

One-Pot Halogen Exchange and Borylation

From 5-Bromo-2-Methoxyphenol

A halogen exchange strategy replaces bromine with boron:

Procedure :

-

Protect 5-bromo-2-methoxyphenol with acetic anhydride.

-

Perform Miyaura borylation as in Section 1.1.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 62–68% |

| Critical Step | Bromine-to-boron exchange |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Boronic Acid Route | 90–94 | >95 | High | Industrial |

| Direct Fluorination | 65–72 | 90 | Moderate | Lab-scale |

| Halogen Exchange | 62–68 | 85 | Low | Pilot-scale |

Mechanistic Considerations

-

KHF₂ Reaction : The trifluoroborate forms via nucleophilic displacement of boronic acid hydroxyl groups by fluoride ions, stabilized by potassium counterions.

-

Selectfluor™ Fluorination : Proceeds through a radical-polar crossover mechanism, where the trifluoroborate acts as a nucleophile.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in the presence of a base.

Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are substituted phenyl derivatives.

Cross-Coupling Reactions: The major products are biaryl compounds.

Oxidation and Reduction: The products vary depending on the specific reaction conditions.

Scientific Research Applications

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of organic synthesis, allowing for the formation of C–C bonds between different organic substrates. Potassium 5-fluoro-2-methoxyphenyltrifluoroborate can participate in:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl or vinyl halide with an organotrifluoroborate in the presence of a palladium catalyst. The use of potassium trifluoroborates offers advantages such as higher yields and milder reaction conditions compared to traditional boronic acids .

- Negishi Coupling : Similar to Suzuki reactions, Negishi coupling employs organozinc reagents alongside organotrifluoroborates to form carbon-carbon bonds. The stability and reactivity of potassium 5-fluoro-2-methoxyphenyltrifluoroborate enhance the efficiency of these transformations .

Hydrolysis Reactions

The hydrolysis of potassium organotrifluoroborates is a critical step for converting these compounds into their corresponding boronic acids, which are useful intermediates in further synthetic applications. The hydrolysis process can be efficiently carried out using silica gel and water, allowing for mild conditions and high yields .

Case Study: Hydrolysis Dynamics

Research has shown that potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes hydrolysis rapidly when treated with bases like cesium carbonate in a THF/H2O solvent system. The reaction kinetics were monitored using mass spectrometry, revealing a swift increase in pH followed by a notable drop indicative of product formation .

Oxidation Reactions

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate can also be utilized in oxidation reactions to convert aryltrifluoroborates into phenols. A notable method employs Oxone® as an oxidant, which has been shown to convert various organotrifluoroborates to phenolic products with excellent yields within minutes .

Table: Summary of Oxidation Yields

| Substrate | Product | Yield (%) |

|---|---|---|

| Potassium 5-fluoro-2-methoxyphenyltrifluoroborate | 5-fluoro-2-methoxyphenol | 99 |

Applications in Pharmaceutical Chemistry

The incorporation of fluorinated groups into pharmaceuticals is well-established due to their influence on biological activity and pharmacokinetics. Potassium 5-fluoro-2-methoxyphenyltrifluoroborate serves as a key reagent for synthesizing fluorinated compounds that exhibit enhanced potency and selectivity in drug design .

Mechanism of Action

The mechanism of action of potassium 5-fluoro-2-methoxyphenyltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The methoxy group at the 2-position in potassium 5-fluoro-2-methoxyphenyltrifluoroborate is electron-donating, activating the aryl ring for electrophilic substitution. However, the ortho-methoxy group introduces steric constraints that may slow transmetalation in Suzuki reactions compared to para-substituted analogs (e.g., potassium 4-methoxyphenyltrifluoroborate) .

Steric Effects :

Functional Group Compatibility :

- Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0) contains a formyl group, enabling subsequent transformations such as reductive amination, a feature absent in methoxy- or fluoro-only analogs .

Biological Activity

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a precursor in the synthesis of fluorinated compounds, which can exhibit enhanced pharmacological properties.

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is synthesized through the reaction of 5-fluoro-2-methoxyphenylboronic acid with a trifluoroborate source. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it a valuable building block for further chemical transformations.

Biological Activity Overview

-

Anticancer Properties :

- Recent studies have indicated that boron-containing compounds, including potassium 5-fluoro-2-methoxyphenyltrifluoroborate, can exhibit anticancer activity. This is primarily due to their ability to interfere with cellular processes, potentially leading to apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

-

Fluorination Effects :

- The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorinated compounds often demonstrate increased lipophilicity, which can enhance cellular permeability and bioavailability. For instance, fluorination has been shown to improve the pharmacokinetic profiles of several therapeutic agents by facilitating better absorption and distribution in biological systems .

- Protein Binding Affinity :

Case Study: Hydrolysis and Biological Relevance

A study examining the hydrolysis of aryltrifluoroborates found that potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes efficient hydrolysis under mild conditions, yielding corresponding phenolic compounds that are biologically active. The hydrolysis process was monitored using various spectroscopic techniques, revealing insights into the stability and reactivity of the compound in biological environments .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of potassium 5-fluoro-2-methoxyphenyltrifluoroborate can be attributed to several mechanisms:

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for Potassium 5-fluoro-2-methoxyphenyltrifluoroborate in laboratory settings?

- Methodological Answer : The compound is typically synthesized via reaction of the corresponding boronic acid (e.g., 5-fluoro-2-methoxyphenylboronic acid) with potassium hydrogen fluoride (KHF₂) in an aqueous medium under mild temperatures (20–40°C). A base such as potassium carbonate (K₂CO₃) is often added to stabilize the trifluoroborate anion and control pH. Purification is achieved through crystallization or column chromatography to remove inorganic salts and byproducts .

Q. How is the purity of Potassium 5-fluoro-2-methoxyphenyltrifluoroborate assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is evaluated using nuclear magnetic resonance (¹¹B and ¹⁹F NMR) to confirm the trifluoroborate structure and assess boron coordination. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) quantifies organic impurities. Elemental analysis validates potassium content. For crystalline samples, X-ray diffraction (XRD) ensures structural integrity .

Q. What are the critical storage conditions to maintain the stability of Potassium 5-fluoro-2-methoxyphenyltrifluoroborate?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the trifluoroborate group. Desiccants like silica gel are recommended to mitigate moisture absorption, which can lead to decomposition .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving Potassium 5-fluoro-2-methoxyphenyltrifluoroborate, particularly with electron-deficient aryl chlorides?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ or PdCl₂(dppf) with ligands such as SPhos or XPhos to enhance oxidative addition to aryl chlorides.

- Solvent Optimization : Employ mixed solvents (e.g., THF/H₂O or DME/H₂O) to balance solubility and reactivity.

- Stoichiometry : Maintain a 1:1.2 molar ratio of trifluoroborate to aryl chloride, with 2–5 mol% catalyst loading.

- Temperature : Reactions typically proceed at 80–100°C under microwave irradiation for accelerated kinetics .

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying catalytic systems?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst/ligand pairs, solvent polarity, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃).

- Mechanistic Probes : Use ¹⁹F NMR to track boron intermediates and identify side reactions (e.g., protodeboronation).

- Computational Modeling : Density functional theory (DFT) studies can predict transition states and guide ligand design to stabilize key intermediates .

Q. What methodologies address solubility challenges of Potassium 5-fluoro-2-methoxyphenyltrifluoroborate in organic solvents during large-scale syntheses?

- Methodological Answer :

- Co-Solvent Systems : Add polar aprotic solvents (e.g., DMF or DMSO) to improve solubility while maintaining reaction efficiency.

- Ion-Exchange Resins : Pre-treat the trifluoroborate with tetrabutylammonium bromide (TBAB) to form a more soluble tetraalkylammonium salt.

- Continuous Extraction : Implement Soxhlet extraction to isolate the product from insoluble inorganic byproducts (e.g., KBr) during SN2 displacements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.